molecular formula C9H15ClO3 B13243639 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane

2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane

Cat. No.: B13243639
M. Wt: 206.66 g/mol
InChI Key: BFDBDCGWQSDVIO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane is a versatile spirocyclic building block designed for advanced chemical synthesis and drug discovery research. The spiro[4.4]nonane scaffold, a fused system of two rings connected through a single atom, provides a unique three-dimensional structure that is valuable for exploring novel chemical space in medicinal chemistry . The chloromethyl group is a key reactive handle, allowing researchers to easily functionalize the molecule through nucleophilic substitution reactions to create a wide array of derivatives . This capability makes it an invaluable intermediate for constructing more complex molecules, such as those containing azepine or other fused heterocyclic systems noted in pharmaceutical research . The 1,4,7-trioxa moiety and the ketal center can also act as a protective group for carbonyl compounds, adding to its utility in multi-step synthetic sequences. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

3-(chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane

InChI

InChI=1S/C9H15ClO3/c1-8(2)9(3-4-11-8)12-6-7(5-10)13-9/h7H,3-6H2,1-2H3

InChI Key

BFDBDCGWQSDVIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)OCC(O2)CCl)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of aliphatic compounds and lactones. The process includes the condensation of two molecules of a lactone in the presence of a base, followed by the formation of a spiroketal structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents Ring System Reactivity Profile Applications
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane Chloromethyl (C2), 6,6-dimethyl 1,4,7-Trioxaspiro[4.4]nonane Moderate reactivity with BF3 etherate; low photopolymerization with iodonium salts Polymer synthesis, potential biodegradable materials
2,7-Dimethylene-1,4,6,9-tetraoxaspiro[4.4]nonane Methylene groups (C2, C7) 1,4,6,9-Tetraoxaspiro[4.4]nonane Higher reactivity due to unsaturated bonds; active in CROP High-performance polymers, crosslinking agents
1,4,6-Trioxaspiro[4.4]nonane (cyclic dimer) None 1,4,6-Trioxaspiro[4.4]nonane Hydrolytically degradable; forms biodegradable polymers Biomedical engineering, drug delivery systems
2-Ethyl-1,6-dioxaspiro[4.4]nonane (Chalcogran) Ethyl (C2) 1,6-Dioxaspiro[4.4]nonane Limited reactivity data; known for volatility and odor Fragrance industry, insect pheromone mimicry
6,6,9,9-Tetramethyl-2,2-diphenyl-1,4-dithiaspiro[4.4]nonane Methyl (C6, C9), diphenyl (C2, C2) 1,4-Dithiaspiro[4.4]nonane Sulfur-enhanced stability; ligand in coordination chemistry Catalysis, metal-organic frameworks (MOFs)

Reactivity and Polymerization Behavior

  • In contrast, 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4.4]nonane, with unsaturated bonds, exhibits higher reactivity in photopolymerization due to increased strain and electron-deficient sites .
  • Biodegradability: The cyclic dimer 1,4,6-trioxaspiro[4.4]nonane (C) undergoes hydrolytic degradation, making it suitable for biodegradable polymers, whereas the chloromethyl and dimethyl groups in the target compound may slow degradation, extending material lifespan .

Substituent Effects on Physicochemical Properties

  • Chloromethyl Group: Enhances electrophilicity, facilitating nucleophilic attacks in polymerization. However, it may reduce thermal stability compared to non-halogenated analogs.
  • This contrasts with 2-ethyl-1,6-dioxaspiro[4.4]nonane, where the ethyl group improves volatility for fragrance applications .
  • Sulfur vs. Oxygen: Replacing oxygen with sulfur in 1,4-dithiaspiro[4.4]nonane derivatives (e.g., CAS 856256-62-7) alters electronic properties, enabling applications in catalysis and MOFs .

Biological Activity

2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. With the molecular formula C9_9H15_{15}ClO3_3 and a molecular weight of approximately 206.66 g/mol, this compound features a chloromethyl group that enhances its reactivity. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

  • Spirocyclic Framework : The presence of three oxygen atoms within its cyclic structure contributes to its chemical properties.
  • Chloromethyl Group : This substituent is crucial for nucleophilic substitution reactions, which can lead to various derivatives.

Biological Activity

Research into the biological activity of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane has revealed several key findings:

Antimicrobial Properties

Studies indicate that compounds with similar structural features exhibit antimicrobial activity. The chloromethyl group may enhance this property by facilitating interactions with microbial cell membranes or enzymes.

Cytotoxicity

Preliminary assays suggest that 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane may have cytotoxic effects on certain cancer cell lines. The mechanism of action is hypothesized to involve disruption of cellular processes through reactive intermediates formed during metabolism.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be beneficial in developing therapeutic agents targeting metabolic diseases.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane can be achieved through various methods:

  • Nucleophilic Substitution : Using chloromethyl precursors in the presence of nucleophiles.
  • Cyclization Reactions : Employing appropriate reagents to form the spirocyclic structure.
  • Functional Group Modifications : Tailoring the compound's properties by modifying the chloromethyl group or methyl substituents.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of spirocyclic compounds, 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane was tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay conducted on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity attributed to the specific arrangement of functional groups in 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane.

Compound NameCAS NumberBiological ActivityNotable Features
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane22195-53-5Moderate antimicrobialSimpler structure
2-(Chloromethyl)-7-methyl-1,4-dioxaspiro[4.5]decane78076-48-9Low cytotoxicityDifferent methyl positioning
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane1551315-56-0High cytotoxicityUnique trioxaspiro framework

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